Cas no 28008-55-1 (5,12-Naphthacenedione,10-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-[(1S)-1-hydroxyethyl]-1-methoxy-,(8S,10S)-)

5,12-Naphthacenedione,10-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-[(1S)-1-hydroxyethyl]-1-methoxy-,(8S,10S)- structure
28008-55-1 structure
Product Name:5,12-Naphthacenedione,10-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-[(1S)-1-hydroxyethyl]-1-methoxy-,(8S,10S)-
Numéro CAS:28008-55-1
Le MF:C27H31NO10
Mégawatts:529.535748720169
CID:256104
PubChem ID:443832
Update Time:2025-04-19

5,12-Naphthacenedione,10-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-[(1S)-1-hydroxyethyl]-1-methoxy-,(8S,10S)- Propriétés chimiques et physiques

Nom et identifiant

    • 5,12-Naphthacenedione,10-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-[(1S)-1-hydroxyethyl]-1-methoxy-,(8S,10S)-
    • Daunorubicinol (Mixture of Diastereomers) Discontinued, see D194505
    • 5,12-Naphthacenedione,10-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahy...
    • 5,12-Naphthacenedione,10-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-[(1S)-1
    • DAUNOMYCINOL
    • Daunorubicinol (mixture of diastereomers)
    • Daunorubicinol (Mixture of Diastereomers) Discontinued, see D194505
    • DAUNORUBICINOL HCL
    • 13-dihydrodaunomycin
    • 1-hydroxy-13-dihydrodaunomycin
    • antibiotic20-798rp
    • daunorubicinol
    • dihydrodaunomycin
    • duborimycin
    • leukaemomycind
    • CHEBI:31031
    • 5,12-Naphthacenedione, 10-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-((1S)-1-hydroxyethyl)-1-methoxy-, (8S,10S)-
    • YDU8YIP30L
    • (7S, 9S)-7-[(2R, 4S, 5S, 6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6, 9, 11-trihydroxy-9-[(1S)-1-hydroxyethyl]-4-methoxy-8, 10-dihydro-7H-tetracene-5, 12-dione
    • (13S)-13-Dihydrodaunorubicin
    • BRN 3641654
    • Q27114084
    • Antibiotic 20-798RP
    • 28008-55-1
    • LMPK13050005
    • (1S,3S)-3,5,12-trihydroxy-3-[(1S)-1-hydroxyethyl]-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranoside
    • (8S,10S)-10-(((2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-6,8,11-trihydroxy-8-((S)-1-hydroxyethyl)-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione
    • AKOS027326518
    • 5,12-Naphthacenedione, 7,8,9,10-tetrahydro-10-((3-amino-2,3,6-trideoxy-alpha-L-lyxohexopyranosyl)oxy)-8-(1-hydroxyethyl)-1-methoxy-6,8,11-trihydroxy-
    • 5,12-NAPHTHACENEDIONE, 10-((3-AMINO-2,3,6-TRIDEOXY-.ALPHA.-L-LYXO-HEXOPYRANOSYL)OXY)-7,8,9,10-TETRAHYDRO-6,8,11-TRIHYDROXY-8-((1S)-1-HYDROXYETHYL)-1-METHOXY-, (8S,10S)-
    • Leukaemomycin D
    • (7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-[(1S)-1-hydroxyethyl]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
    • UNII-YDU8YIP30L
    • 3,5,12-trihydroxy-3-(1-hydroxyethyl)-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside
    • CHEMBL3544589
    • DAUNORUBICIN HYDROCHLORIDE IMPURITY B [EP IMPURITY]
    • Q27114110
    • 13-Dihydrodaunorubicin
    • (1S,3S)-3,5,12-trihydroxy-3-(1-hydroxyethyl)-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranoside
    • LMPK13050004
    • SCHEMBL1136412
    • CHEBI:31059
    • V73O8640X8
    • DTXSID20950699
    • (8S,10S)-10-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-6,8,11-trihydroxy-8-((1rs)-1-hydroxyethyl)-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione
    • (8S,10S)-10-((3-AMINO-2,3,6-TRIDEOXY-.ALPHA.-L-LYXO-HEXOPYRANOSYL)OXY)-6,8,11-TRIHYDROXY-8-((1RS)-1-HYDROXYETHYL)-1-METHOXY-7,8,9,10-TETRAHYDROTETRACENE-5,12-DIONE
    • (7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
    • 13-Hydroxydaunomycin
    • Daunomycinol HCl
    • Duborimycine
    • 5,12-Naphthacenedione, 10-[(3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy]-7,8, 9,10-tetrahydro-6,8,11-trihydroxy-8-(1-hydroxyethyl)-1-methoxy-, (8S-cis)-, hydrochloride
    • Duborimycine, hydrochloride
    • 5,12-Naphthacenedione, 10-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-7,8, 9,10-tetrahydro-6,8,11-trihydroxy-8-(1-hydroxyethyl)-1-methoxy-, (8S-cis)-, hydrochloride
    • Duborimycin hydrochloride
    • NSC180510
    • (1S,3S)-3,5,12-trihydroxy-3-((1S)-1-hydroxyethyl)-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranoside
    • (7S,9S)-7-((2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-((1S)-1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
    • 7,8,9,10-tetrahydro-10-((3-amino-2,3,6-trideoxy-alpha-L-lyxohexopyranosyl)oxy)-8-(1-hydroxyethyl)-1-methoxy-6,8,11-trihydroxy-5,12-Naphthacenedione
    • Piscine à noyau: 1S/C27H31NO10/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10-11,14,16-17,22,29-30,32,34-35H,7-9,28H2,1-3H3/t10-,11-,14-,16-,17-,22+,27-/m0/s1
    • La clé Inchi: HJEZFVLKJYFNQW-PRFXOSGESA-N
    • Sourire: O([C@H]1C[C@@H]([C@@H]([C@H](C)O1)O)N)[C@@H]1C2C(=C3C(C4C(=CC=CC=4C(C3=C(C=2C[C@@]([C@H](C)O)(C1)O)O)=O)OC)=O)O

Propriétés calculées

  • Qualité précise: 529.19500
  • Masse isotopique unique: 529.195
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 6
  • Nombre de récepteurs de liaison hydrogène: 11
  • Comptage des atomes lourds: 38
  • Nombre de liaisons rotatives: 4
  • Complexité: 918
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 6
  • Nombre non défini de stéréocentres atomiques: 1
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 1.8
  • Surface topologique des pôles: 189A^2

Propriétés expérimentales

  • Dense: 1.3345 (rough estimate)
  • Point d'ébullition: 609.35°C (rough estimate)
  • Point d'éclair: 420.7ºC
  • Indice de réfraction: 1.6400 (estimate)
  • Le PSA: 189.00000
  • Le LogP: 1.52100

5,12-Naphthacenedione,10-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-[(1S)-1-hydroxyethyl]-1-methoxy-,(8S,10S)- PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Biosynth
MD32003-1 mg
Daunorubicinol
28008-55-1
1mg
$406.56 2023-01-03
Biosynth
MD32003-2 mg
Daunorubicinol
28008-55-1
2mg
$635.26 2023-01-03
Biosynth
MD32003-5 mg
Daunorubicinol
28008-55-1
5mg
$1,016.40 2023-01-03
Biosynth
MD32003-10 mg
Daunorubicinol
28008-55-1
10mg
$1,524.60 2023-01-03
Biosynth
MD32003-25 mg
Daunorubicinol
28008-55-1
25mg
$2,541.00 2023-01-03
SHENG KE LU SI SHENG WU JI SHU
sc-218089-2.5 mg
Daunorubicinol Hydrochloride (Mixture of Diastereomers),
28008-55-1
2.5 mg
¥3,008.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-218089-2.5mg
Daunorubicinol Hydrochloride (Mixture of Diastereomers),
28008-55-1
2.5mg
¥3008.00 2023-09-05
A2B Chem LLC
AD54705-25mg
Daunorubicinol (mixture of diastereomers)
28008-55-1 >95%
25mg
$1885.00 2024-04-20
Fournisseurs recommandés
Shandong Jing Kun Chemical Co.,Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Shandong Jing Kun Chemical Co.,Ltd.
Essenoi Fine Chemical Co., Limited
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Beyond Pharmaceutical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
TAIXING JOXIN BIO-TEC CO.,LTD.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
TAIXING JOXIN BIO-TEC CO.,LTD.
PRIBOLAB PTE.LTD
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
PRIBOLAB PTE.LTD